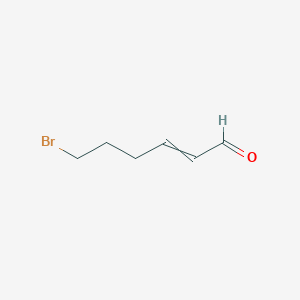
6-Bromohex-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromohex-2-enal is an organic compound with the molecular formula C₆H₉BrO It is a brominated aldehyde, characterized by the presence of a bromine atom attached to a hexenal chain
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Bromohex-2-enal can be synthesized through several methods. One common approach involves the bromination of hex-2-enal. This reaction typically requires a brominating agent such as bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
6-Bromohex-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂), leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Sodium hydroxide (NaOH) in water or ethanol.
Major Products Formed
Oxidation: 6-Bromohexanoic acid.
Reduction: 6-Bromohex-2-enol.
Substitution: 6-Hydroxyhex-2-enal or 6-Aminohex-2-enal.
Scientific Research Applications
6-Bromohex-2-enal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It can be used to study the effects of brominated aldehydes on biological systems, including their interactions with proteins and enzymes.
Medicine: Research into its potential as a pharmaceutical intermediate or as a lead compound for drug development is ongoing.
Industry: It is used in the synthesis of specialty chemicals, including fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 6-Bromohex-2-enal involves its reactivity as an aldehyde and a brominated compound. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bromine atom can participate in substitution reactions, leading to the formation of various derivatives that may have different biological activities.
Comparison with Similar Compounds
6-Bromohex-2-enal can be compared with other brominated aldehydes and hexenal derivatives:
6-Bromohex-1-ene: Similar in structure but lacks the aldehyde group, making it less reactive in certain chemical reactions.
6-Bromohexanoic acid: An oxidized form of this compound, with different chemical properties and applications.
6-Hydroxyhex-2-enal:
Properties
CAS No. |
139650-75-2 |
|---|---|
Molecular Formula |
C6H9BrO |
Molecular Weight |
177.04 g/mol |
IUPAC Name |
6-bromohex-2-enal |
InChI |
InChI=1S/C6H9BrO/c7-5-3-1-2-4-6-8/h2,4,6H,1,3,5H2 |
InChI Key |
KYUVVHXZWVQNBI-UHFFFAOYSA-N |
Canonical SMILES |
C(CC=CC=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Fluorobenzo[h]quinoline](/img/structure/B14271687.png)

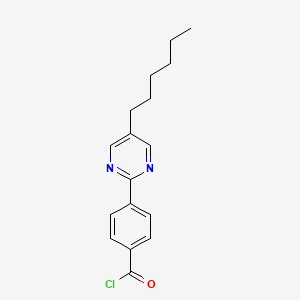
![Heptanenitrile, 7-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-](/img/structure/B14271704.png)


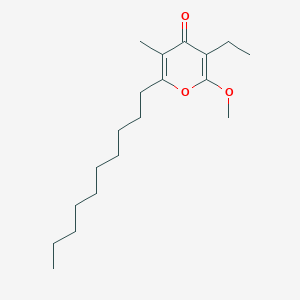
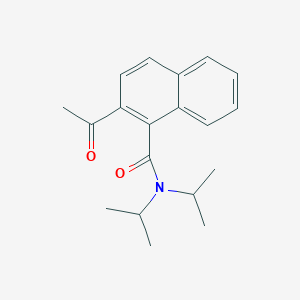
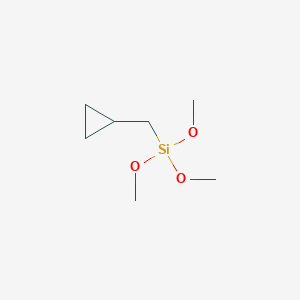
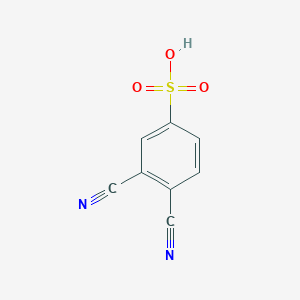
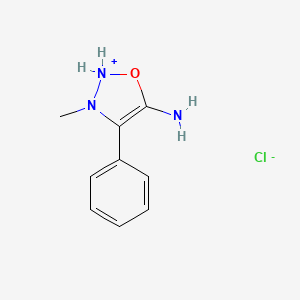
![5,5'-(Ethane-1,2-diyl)bis[3-(2-methylphenyl)-1,2,4-oxadiazole]](/img/structure/B14271731.png)
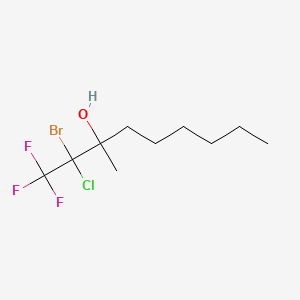
![4-{[4-(Methoxymethyl)cyclohexyl]methoxy}benzoic acid](/img/structure/B14271747.png)
